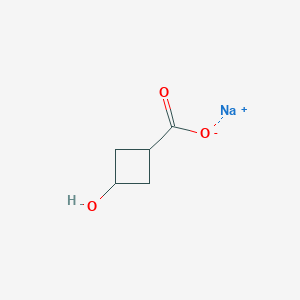
Sodium (1R,3R)-3-hidroxiciclobutano-1-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C5H7NaO3 It is a sodium salt derivative of 3-hydroxycyclobutane-1-carboxylic acid
Aplicaciones Científicas De Investigación
Sodium;3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-hydroxycyclobutane-1-carboxylate typically involves the reaction of 3-hydroxycyclobutane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction proceeds via deprotonation of the carboxylic acid group, forming the sodium salt. This process can be carried out under mild conditions, often at room temperature, and in aqueous or alcoholic solvents .
Industrial Production Methods: Industrial production of sodium;3-hydroxycyclobutane-1-carboxylate may involve more scalable methods such as mechanochemical synthesis. This approach allows for the rapid and solvent-free production of sodium carboxylates, making it an attractive option for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxocyclobutane-1-carboxylate.
Reduction: Formation of 3-hydroxycyclobutanol.
Substitution: Formation of 3-chlorocyclobutane-1-carboxylate or 3-bromocyclobutane-1-carboxylate.
Mecanismo De Acción
The mechanism of action of sodium;3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds. Additionally, its carboxylate group can coordinate with metal ions, influencing various biochemical processes .
Comparación Con Compuestos Similares
Sodium cyclobutane-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-hydroxycyclobutane-1-carboxylic acid: The parent acid form, which is less stable and more prone to protonation.
Sodium;3-oxocyclobutane-1-carboxylate: An oxidized derivative with different reactivity and applications.
Uniqueness: Sodium;3-hydroxycyclobutane-1-carboxylate is unique due to its combination of a hydroxyl group and a carboxylate group within a strained cyclobutane ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
sodium;3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNGLUVGOVODP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
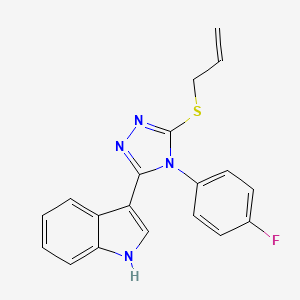
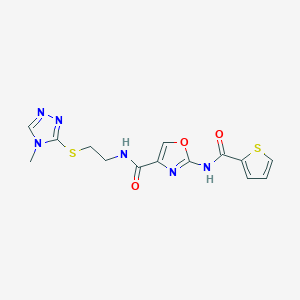
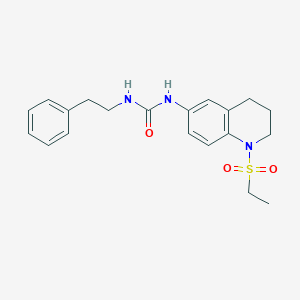
![N-(butan-2-yl)-3-(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2558363.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)
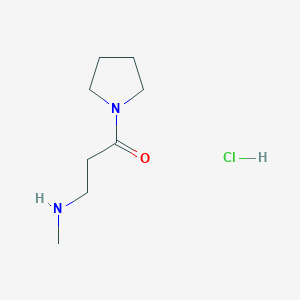
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
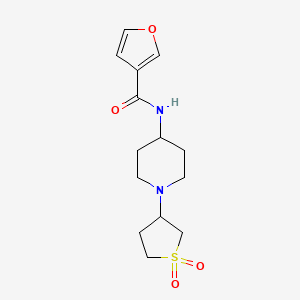

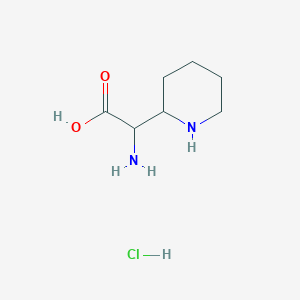
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2558380.png)
